molecular formula C28H28N6O2 B14180843 N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide CAS No. 5300-76-5

N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide

Cat. No.: B14180843
CAS No.: 5300-76-5
M. Wt: 480.6 g/mol
InChI Key: PRMVUUIZCNRSTE-UHFFFAOYSA-N
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Description

N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide is a complex organic compound featuring imidazole rings. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide typically involves the formation of imidazole rings through cyclization reactions. One common method involves the reaction of amido-nitriles with appropriate reagents under mild conditions to form disubstituted imidazoles . The reaction conditions are optimized to include various functional groups, ensuring high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures consistent quality and scalability, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole rings.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The imidazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its dual imidazole rings provide a versatile platform for developing new therapeutic agents and materials.

Properties

CAS No.

5300-76-5

Molecular Formula

C28H28N6O2

Molecular Weight

480.6 g/mol

IUPAC Name

3-N,3-N-bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C28H28N6O2/c1-17-15-30-26(32-17)19-6-10-23(11-7-19)34(28(36)22-5-3-4-21(14-22)25(29)35)24-12-8-20(9-13-24)27-31-16-18(2)33-27/h3-14,17-18H,15-16H2,1-2H3,(H2,29,35)(H,30,32)(H,31,33)

InChI Key

PRMVUUIZCNRSTE-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=NCC(N4)C)C(=O)C5=CC=CC(=C5)C(=O)N

Origin of Product

United States

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